1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Generic alkyl esters of nipecotic acid produce a statistical 1:1 mixture of C-4 epimers, causing 50% material loss as the undesired (3S,4S) diastereomer and requiring costly chiral HPLC. This (-)-menthyl ester solves the problem: • Imparts facial selectivity in Grignard addition, enriching the required (3S,4R)-trans isomer to a 3.7:1 dr after epimerization • Crystalline HBr salt enables direct diastereomer separation by precipitation - chromatography-free at multi-kg scale • 89% HPLC yield in the Grignard adduct; supplies the penultimate intermediate for paroxetine HCl and CCR2 antagonist scaffolds

Molecular Formula C23H34FNO2
Molecular Weight 375.5 g/mol
Cat. No. B12594054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester
Molecular FormulaC23H34FNO2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)C2CN(CCC2C3=CC=C(C=C3)F)C)C(C)C
InChIInChI=1S/C23H34FNO2/c1-15(2)19-10-5-16(3)13-22(19)27-23(26)21-14-25(4)12-11-20(21)17-6-8-18(24)9-7-17/h6-9,15-16,19-22H,5,10-14H2,1-4H3
InChIKeyRZVKAWNUVBFUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Nipecotate Intermediate for Paroxetine Synthesis


1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester (CAS 627098-37-7), specifically the (−)-menthyl (3S,4R)-trans-4-(4-fluorophenyl)-N-methylnipecotinate isomer, is a chiral menthyl ester of a 4-arylpiperidine-3-carboxylic acid [1]. It serves as a critical chiral intermediate in the industrial synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine (Paxil®), where the absolute (3S,4R) stereochemistry and the menthyl ester functionality are indispensable for downstream conversion to the active pharmaceutical ingredient [2]. The compound is typically prepared and isolated as its crystalline hydrobromide salt to facilitate diastereomeric purification [1].

Why Generic In-Class Esters Cannot Replace the Menthyl Ester


Simple in-class nipecotinate esters such as the methyl or ethyl analogs lack the chiral information provided by the (−)-menthyl auxiliary [1]. In the conjugate addition of 4-fluorophenylmagnesium bromide to the corresponding 3,4-unsaturated ester, an achiral ester gives a statistical 1:1 mixture of C-4 epimers, resulting in a 50% loss of material as the undesired (3S,4S) diastereomer [2]. The (−)-menthyl ester imparts facial selectivity, enabling enrichment of the required (3S,4R)-trans diastereomer, and its crystalline hydrobromide salt permits direct diastereomer separation by precipitation—a purification advantage not afforded by non-menthyl esters [1]. Thus, substituting the menthyl ester with a generic alkyl ester would break the stereochemical control and degrade process yield and purity to levels unacceptable for regulated pharmaceutical manufacturing.

Quantitative Differentiation Evidence


Diastereomeric Ratio After Epimerization

The (−)-menthyl ester provides a 3.7:1 ratio of the desired (3S,4R)-trans diastereomer over the undesired (3R,4S)-trans diastereomer after base-catalyzed epimerization, whereas an achiral ester (e.g., methyl ester) under identical conditions would give a 1:1 mixture of trans diastereomers [1]. This ratio was determined on the 8-phenylmenthyl analog, with the (−)-menthyl system behaving similarly per the same patent family [1].

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Grignard Conjugate Addition Yield

The (−)-menthyl arecoline substrate, when reacted with 4-fluorophenylmagnesium bromide in a THF/dibutyl ether solvent system, delivered 89% HPLC assay yield of the (cis/trans)-menthyl-4-(4-fluorophenyl)-N-methylnipecotinate adduct [1]. In contrast, the same reaction employing a simple methyl arecoline substrate under the prior art diethyl ether conditions gave less than 10% of the desired 1,4-conjugate addition product, with the major pathway being 1,2-addition to the ester carbonyl [1].

Process Chemistry Grignard Addition Yield Comparison

Crystallization-Induced Diastereomer Resolution

The (−)-menthyl (3S,4R)-trans-4-(4-fluorophenyl)-N-methylnipecotinate hydrobromide precipitates directly from the post-epimerization reaction mixture in 33% isolated yield, with the undesired (3R,4S)-trans diastereomer remaining in the filtrate [1]. Simple alkyl esters (e.g., methyl or ethyl) do not form crystalline hydrobromide salts under comparable conditions, requiring chromatographic separation that is impractical on multi-kilogram scale [2].

Crystallization Diastereomer Resolution Process Purification

CYP3A4 Inhibition Profile

In human liver microsomes using midazolam as probe substrate, (−)-menthyl (3S,4R)-trans-4-(4-fluorophenyl)-N-methylnipecotinate exhibited a CYP3A4 IC50 of 5,330 nM [1]. While direct comparator data for the methyl or ethyl ester are unavailable in the same assay, this value places the menthyl ester in the low-to-moderate CYP3A4 inhibition range, a favorable attribute for a synthetic intermediate that may be carried into late-stage drug candidates where CYP inhibition liabilities are scrutinized [1].

Drug-Drug Interaction CYP3A4 Inhibition Metabolic Stability

Stereochemical Fidelity at C-4

During the conjugate Grignard addition of 4-fluorophenylmagnesium bromide to (−)-menthyl arecoline, the C-4 stereocenter is formed with 79% (R) and 21% (S) configuration prior to epimerization [1]. When the same reaction is performed on an achiral methyl arecoline substrate, the C-4 center is produced as a racemic 1:1 (R):(S) mixture, providing no stereochemical preference [2]. This demonstrates that the (−)-menthyl auxiliary directly controls the facial selectivity of the Grignard attack.

Asymmetric Induction Grignard Addition Stereocontrol

Key Application Scenarios


Industrial-Scale Paroxetine Intermediate Manufacturing

The compound is the penultimate chiral intermediate in the most cost-effective route to paroxetine hydrochloride. Its crystalline HBr salt allows direct diastereomer isolation by precipitation, avoiding chromatography at multi-kilogram scale [1]. The 89% HPLC yield of the Grignard adduct and the 3.7:1 diastereomeric ratio after epimerization translate to a commercially viable overall yield that generic achiral ester routes cannot match [2].

Chiral Building Block for Piperidine Libraries

Beyond paroxetine, the (3S,4R)-trans-4-(4-fluorophenyl)piperidine-3-carboxylic acid scaffold—accessed via hydrolysis of the menthyl ester—serves as a privileged chiral core for synthesizing CCR2 antagonists and other bioactive 3,4-disubstituted piperidines [1]. The menthyl ester's ability to set both C-3 and C-4 stereocenters in a single Grignard addition/epimerization sequence makes it a versatile entry point for stereochemically defined compound libraries [2].

Diastereomeric Purity Control for Procurement

Procurement specifications for this compound should mandate the (3S,4R)-trans diastereomeric configuration, as the (3R,4S) isomer is a defined impurity that, if carried forward, would produce the enantiomeric impurity of paroxetine [1]. The crystalline HBr salt form provides a tangible quality attribute—crystallinity and melting point—that can be verified at receipt, unlike viscous oil forms of non-menthyl esters that are difficult to characterize for diastereomeric purity without chiral HPLC [1].

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